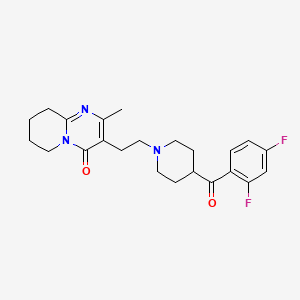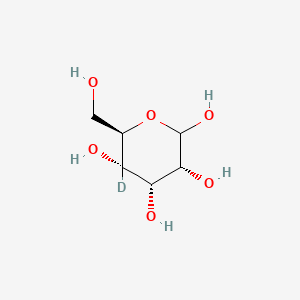
Ethidium-d5 Bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethidium-d5 Bromide is a deuterated form of ethidium bromide, a well-known intercalating agent used extensively in molecular biology. This compound is primarily utilized as a fluorescent tag for nucleic acids in various laboratory techniques, such as agarose gel electrophoresis. The deuterated version, this compound, contains five deuterium atoms, which can be beneficial in certain analytical applications, such as mass spectrometry, due to its distinct isotopic signature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethidium-d5 Bromide involves the incorporation of deuterium atoms into the ethidium bromide molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents and solvents during the synthesis process. For instance, the starting material, phenanthridine, can be reacted with deuterated ethyl bromide in the presence of a deuterated solvent to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the isotopic integrity of the compound. The final product is then purified using techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethidium-d5 Bromide undergoes several types of chemical reactions, including:
Intercalation: The compound intercalates between the base pairs of double-stranded DNA, which is its primary mode of action in biological applications.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in typical laboratory settings.
Substitution: The bromide ion in this compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Intercalation: Typically occurs in aqueous solutions at neutral pH.
Oxidation and Reduction: Requires specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride.
Substitution: Involves nucleophiles like hydroxide ions or amines in polar solvents.
Major Products:
Intercalation: Forms a stable complex with DNA.
Oxidation and Reduction: Produces various oxidized or reduced forms of the compound.
Substitution: Results in the formation of substituted ethidium derivatives.
Applications De Recherche Scientifique
Ethidium-d5 Bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe in various analytical techniques.
Biology: Essential for visualizing nucleic acids in gel electrophoresis and other molecular biology techniques.
Medicine: Investigated for its potential use in detecting and treating certain types of cancer due to its ability to intercalate with DNA.
Industry: Utilized in the production of diagnostic kits and other laboratory reagents.
Mécanisme D'action
The primary mechanism of action of Ethidium-d5 Bromide involves intercalation between the base pairs of double-stranded DNA. This intercalation disrupts the normal structure of DNA, leading to inhibition of DNA replication and transcription. The compound’s fluorescent properties are enhanced upon binding to DNA, making it a valuable tool for visualizing nucleic acids. The molecular targets include the DNA double helix, and the pathways involved are related to DNA replication and transcription processes.
Comparaison Avec Des Composés Similaires
Ethidium-d5 Bromide is similar to other intercalating agents, such as:
Ethidium Bromide: The non-deuterated form, widely used in molecular biology.
Propidium Iodide: Another intercalating agent used for staining nucleic acids.
Acridine Orange: A fluorescent dye that intercalates with DNA and RNA.
Uniqueness: The primary uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in analytical applications, such as mass spectrometry. The presence of deuterium atoms can help in distinguishing the compound from its non-deuterated counterparts, providing more accurate and reliable results in certain experimental setups.
Propriétés
Numéro CAS |
1579939-34-6 |
|---|---|
Formule moléculaire |
C21H20BrN3 |
Poids moléculaire |
399.347 |
Nom IUPAC |
3-imino-5-(1,1,2,2,2-pentadeuterioethyl)-6-phenylphenanthridin-8-amine;hydrobromide |
InChI |
InChI=1S/C21H19N3.BrH/c1-2-24-20-13-16(23)9-11-18(20)17-10-8-15(22)12-19(17)21(24)14-6-4-3-5-7-14;/h3-13,23H,2,22H2,1H3;1H/i1D3,2D2; |
Clé InChI |
ZMMJGEGLRURXTF-LUIAAVAXSA-N |
SMILES |
CCN1C2=CC(=N)C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N.Br |
Synonymes |
3,8-Diamino-5-(ethyl-d5)-6-phenylphenanthridinium Bromide; 2,7-Diamino-10-_x000B_(ethyl-d5)-9-phenylphenanthridinium Bromide; 2,7-Diamino-9-phenyl-10-(ethyl-d5)_x000B_phenanthridinium Bromide; 2,7-Diamino-9-phenylphenanthridine-d5 Ethobromide; Dromilac-d5; Homid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-[2-13C]glucose](/img/structure/B583748.png)


![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)


![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)
![2-[2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl]ethyl-4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-carboxylate](/img/structure/B583762.png)




